molecular formula C9H11Cl2N3O4S2 B1676421 Methyclothiazide CAS No. 135-07-9

Methyclothiazide

Cat. No.: B1676421
CAS No.: 135-07-9
M. Wt: 360.2 g/mol
InChI Key: CESYKOGBSMNBPD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyclothiazide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16)
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InChI Key

CESYKOGBSMNBPD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl
Source PubChem
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Molecular Formula

C9H11Cl2N3O4S2
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DSSTOX Substance ID

DTXSID6023313
Record name Methyclothiazide
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Molecular Weight

360.2 g/mol
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Physical Description

Solid
Record name Methyclothiazide
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Solubility

Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol., 8.24e-01 g/L
Record name Methyclothiazide
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Mechanism of Action

Methyclothiazide appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. As a diuretic, methyclothiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like methyclothiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of methyclothiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., Acute admin of thiazides increases the excretion of uric acid. However, uric acid excretion is reduced following chronic admin... . The acute effects of inhibitors of Na+-Cl- symport on Ca2+ excretion are variable; when admin chronically, thiazide diuretics decr Ca2+ excretion. The mechanism is unknown but may involve increased proximal reabsorption due to volume depletion as well as direct effects of thiazides to incr Ca2+ reabsorption in the /distal convoluted tubule/. Thiazide diuretics may cause a mild magnesuria by a poorly understood mechanism, and there is increasing awareness that long-term use of thiazide diuretics may cause magnesium deficiency, particularly in the elderly. /Thiazide diuretics/, Thiazides inhibit reabsorption of sodium and ...chloride in distal segment. ... As /a/ class...have important action on excretion of potassium that results from increased secretion of cation by distal tubule. ... Glomerular filtration rate may be reduced by thiazides, particularly with iv admin for exptl purposes. /thiazide diuretics/, Nature of chemical interaction between thiazides and specific renal receptors responsible for chloruretic effect is not known; no critical enzymatic reactions have been identified. /thiazides/, Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/, The antidiuretic effect of thiazide diuretics is a result of mild sodium and water depletion leading to increased reabsorption of glomerular filtrate in the proximal renal tubule and reduced delivery of tubular fluid available for excretion. /Thiazide diuretics/
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Color/Form

Crystals form alcohol and water, White or practically white, crystalline powder

CAS No.

135-07-9, 96783-14-1, 96783-15-2
Record name Methyclothiazide
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Melting Point

225 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Methyclothiazide, like other thiazide diuretics, primarily acts on the distal convoluted tubule of the nephron in the kidney. It inhibits the sodium-chloride symporter, reducing sodium reabsorption, which leads to increased sodium and water excretion [, , ].

A: While the initial antihypertensive effect is linked to reduced blood volume from diuresis, long-term effects involve a reduction in peripheral vascular resistance. The exact mechanism for this is not fully understood but may involve direct vasodilation [, ].

A: Yes, studies show that long-term this compound treatment can lead to elevated plasma renin activity, likely due to persistent sodium balance changes induced by the diuretic action [, , ].

A: Research suggests that this compound might exert endothelium-dependent inhibition of vasoconstriction induced by norepinephrine and arginine vasopressin, contributing to its antihypertensive effects [, ].

A: The molecular formula of this compound is C9H11ClN3O4S2, and its molecular weight is 361.8 g/mol [].

A: Mass spectrometry studies have been conducted on this compound, providing insights into its fragmentation patterns under electrospray ionization conditions. These patterns can be used for its identification and differentiation from other thiazide diuretics [].

A: Quantum chemical studies using Density Functional Theory (DFT) have been performed on this compound adsorbed with malonamide, showcasing its potential for further computational research [].

A: One study investigated the dissolution properties of this compound liquisolid compacts, demonstrating that adjusting powder substrate composition can significantly influence the release profile of this poorly water-soluble drug [].

A: this compound is most commonly administered orally [, , , , ].

A: Yes, research on spontaneously hypertensive rats (SHR) found that this compound alone had minimal antihypertensive effects compared to hydralazine. This contrasts with human responses to thiazide diuretics, highlighting differences in drug responses between species [].

A: Researchers have employed isolated rat aortic rings to investigate the direct vascular effects of this compound, revealing its potential role in inhibiting vasoconstriction [, ]. Studies also used perfused bovine adrenal glands to demonstrate the inhibitory effect of this compound on catecholamine release, suggesting a potential anticholinergic mechanism [].

A: Like other thiazide diuretics, this compound can cause hypokalemia, a condition characterized by low potassium levels in the blood. This side effect is manageable with potassium supplementation [, , ].

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and specific method for quantifying this compound in human plasma [, , ].

A: this compound exhibits poor water solubility, presenting a challenge for formulation and drug delivery. Researchers have explored strategies such as liquisolid compacts to enhance its dissolution and improve bioavailability [].

A: Yes, other thiazide diuretics like hydrochlorothiazide, as well as drugs with different mechanisms of action like beta-blockers (e.g., propranolol), are considered alternatives to this compound in treating hypertension [, , ].

A: Studies comparing this compound to other antihypertensive agents, like beta-blockers, have shown that beta-blockers might be more effective in younger patients with essential hypertension [].

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